Cas no 2227669-99-8 ((2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol)
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol
- 2227669-99-8
- EN300-1762563
-
- Inchi: 1S/C9H10FNO3/c1-6(12)4-7-2-3-8(11(13)14)5-9(7)10/h2-3,5-6,12H,4H2,1H3/t6-/m0/s1
- InChI Key: HXRBGYYFEYKDBY-LURJTMIESA-N
- SMILES: FC1C=C(C=CC=1C[C@H](C)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 199.06447134g/mol
- Monoisotopic Mass: 199.06447134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66Ų
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762563-0.05g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1762563-0.1g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1762563-0.25g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1762563-0.5g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1762563-1.0g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1762563-2.5g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1762563-5.0g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1762563-10.0g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1762563-1g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1762563-5g |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227669-99-8 | 5g |
$4349.0 | 2023-09-20 |
(2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (2S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol
Introduction to Compound CAS No 2227669-99-8: (S)-1-(2-fluoro-4-nitrophenyl)propan-2-ol
The compound with CAS No 2227669-99-8, commonly referred to as (S)-1-(fluoro-nitrophenyl)propan-ol, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a chiral center at the propanol group, which imparts stereochemical properties that are crucial for its functionality.
Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. The presence of a fluoro group and a nitro group on the aromatic ring introduces electronic effects that can be exploited for specific reactivity. For instance, the nitro group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the ring, while the fluoro group contributes to steric hindrance and electronic modulation.
The synthesis of (S)-1-(fluoro-nitrophenyl)propan-ol involves a multi-step process that requires precise control over stereochemistry. Researchers have employed various methodologies, including asymmetric catalysis and enantioselective reductions, to achieve high enantiomeric excess in the final product. These advancements have been documented in recent publications, emphasizing the need for efficient and scalable synthetic routes.
In terms of applications, this compound has shown promise in drug discovery programs targeting specific biological pathways. Its chiral center allows for selective interactions with biomolecules, making it a valuable tool in medicinal chemistry. Additionally, the compound's stability under various reaction conditions makes it suitable for use in industrial processes.
The environmental impact of (S)-1-(fluoro-nitrophenyl)propan-ol has also been a topic of interest. Studies have indicated that the compound exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its large-scale use. Regulatory agencies have established guidelines to ensure safe handling and disposal practices.
In conclusion, CAS No 2227669-99-8 represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and stereochemical features make it an invaluable asset in modern research and development efforts. As scientific understanding continues to evolve, this compound is expected to play an even more prominent role in advancing technological innovations.
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